NF 279

描述

NF 279 is a synthetic peptide-based drug that has been developed for use in laboratory experiments to study the mechanisms of action of various proteins and other molecules. It is a highly selective inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5) and has been shown to be effective in vitro and in vivo. NF 279 has been used in a variety of research applications, including cellular biology, biochemistry, and physiology.

科学研究应用

属性

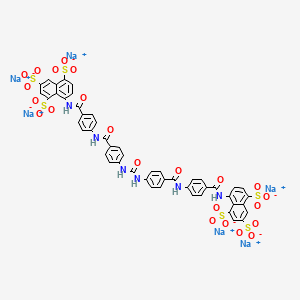

IUPAC Name |

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMCMLNRWDKUDB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H30N6Na6O23S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 5311315 | |

Citations

For This Compound

209

Citations

… fowlei antigens were as follows; McAb Nf 279 of 28 kDa and 25 kDa, McAb Nf 137 of 29 kDa, McAb Nf 154 in a single band of approximately 43 kDa (Fig. 3). The other McAbs (Nf 1, Nf 2, …

Number of citations: 13

koreascience.kr

… In contrast, neither administration of the specific P2Y 12 antagonist (the adenosine triphosphate analogue, AR-C66096) or a P2X 1 channel antagonist (the suramin analogue, NF-279) …

Number of citations: 52

www.sciencedirect.com

… period, 20μM NF-279 was administered via the superfusate. In the presence of NF-279, AA … NF-279 abolished the sustained AA response to the P2X 1 agonist, α, β-methylene ATP (…

Number of citations: 4

www.ahajournals.org

… The contractile effect of α,β-meATP (3 μM) was moderately inhibited by 10 μM and strongly suppressed by 30 μM of NF 279, an antagonist predominantly affecting P2X 1 purinoceptors, …

Number of citations: 26

onlinelibrary.wiley.com

… This fits well with our current findings that NF 279 inhibits the … Our finding that NF 279, which also blocks recombinant rat … desensitisation, Evans blue and NF 279. However, it has to be …

Number of citations: 73

bpspubs.onlinelibrary.wiley.com

The development of a high‐performance electrocatalyst for oxygen evolution reaction (OER) is imperative but challenging. Here, a partial sulfidation route to construct Ni 2 Fe‐LDH/FeNi …

Number of citations: 82

onlinelibrary.wiley.com

… NF-279 (1 μM; 14). An incubation time of 10 min was used for phentolamine and 45 min for both suramin and NF-279. … In the absence of previous data on the efficacy of NF-279 in the rat …

Number of citations: 24

journals.physiology.org

… The contractile effect of a,b-meATP (3 mM) was moderately inhibited by 10 mM and strongly suppressed by 30 mM of NF 279, an antagonist predominantly affecting P2X1 purinoceptors…

Number of citations: 0

www.academia.edu

… in the presence of the selective P2X 1 receptor antagonist NF-279. Microinjection of ATP (1.0 nmol) 10 min subsequent to the application of NF-279 (0.75 nmol) was also found to cause …

Number of citations: 24

bpspubs.onlinelibrary.wiley.com

… ), PACAP 28 was purchased from Peptides Institute (Osaka, Japan), and the competitive antagonist for P2Y 1 receptors MRS 2179, the antagonist for the P2X 1,2,3 receptors NF 279, …

Number of citations: 70

jpet.aspetjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)